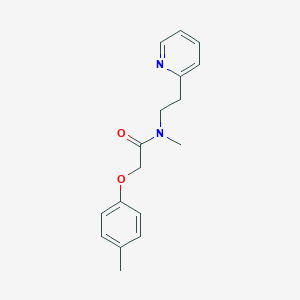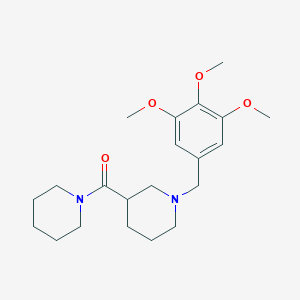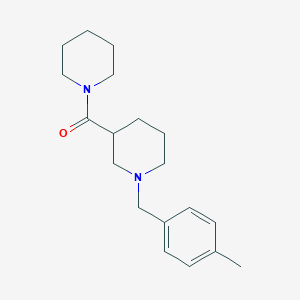![molecular formula C21H29N3O B247366 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole, also known as AZP-531, is a small molecule drug that has been developed for the treatment of obesity and other related metabolic disorders. It is a selective agonist of the melanocortin-4 receptor (MC4R), which is a key regulator of energy homeostasis and appetite.
Wirkmechanismus
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole acts as a selective agonist of the MC4R, which is a key regulator of energy homeostasis and appetite. Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure, resulting in weight loss. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has a higher binding affinity and selectivity for the MC4R compared to other melanocortin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has several biochemical and physiological effects, including a decrease in food intake, an increase in energy expenditure, and an improvement in glucose and lipid metabolism. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the MC4R, its well-defined mechanism of action, and its ability to reduce food intake and improve metabolic parameters. However, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and administration.
Zukünftige Richtungen
There are several potential future directions for the research and development of 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new formulations and delivery methods, and the evaluation of its long-term safety and efficacy in clinical trials. 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole may also have potential applications in other areas, such as neurodegenerative diseases and cancer. Overall, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole represents a promising therapeutic option for the treatment of obesity and related metabolic disorders.
Synthesemethoden
The synthesis of 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-(1-azepanylcarbonyl)-1-piperidinylmethyl chloride with 1H-indole-3-carbaldehyde, followed by reduction and purification steps. The final product is obtained as a white solid, with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been extensively studied in preclinical and clinical trials for the treatment of obesity and related metabolic disorders. In animal models, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been shown to reduce food intake, increase energy expenditure, and improve glucose and lipid metabolism. In human clinical trials, 3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole has been shown to reduce body weight, improve insulin sensitivity, and reduce liver fat content.
Eigenschaften
Produktname |
3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole |
|---|---|
Molekularformel |
C21H29N3O |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
azepan-1-yl-[1-(1H-indol-3-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H29N3O/c25-21(24-12-5-1-2-6-13-24)17-8-7-11-23(15-17)16-18-14-22-20-10-4-3-9-19(18)20/h3-4,9-10,14,17,22H,1-2,5-8,11-13,15-16H2 |
InChI-Schlüssel |
JGFSFURNCWMKBO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)



![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)
